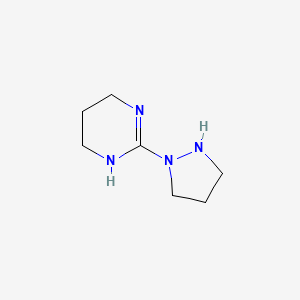
Ethyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride is a chemical compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by its ethyl ester and hydrochloride salt forms, making it a versatile intermediate in organic synthesis and pharmaceutical research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2,6,6-tetramethylpiperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or platinum can enhance the reaction efficiency. The final product is usually purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions: Ethyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include N-oxides, secondary amines, and various substituted piperidines .
科学的研究の応用
Ethyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for the development of biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of Ethyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it is being used to synthesize .
類似化合物との比較
Piperidine: A basic structure with similar reactivity but lacks the ethyl ester and hydrochloride functionalities.
2,2,6,6-Tetramethylpiperidine: Shares the piperidine core but has different substituents, leading to varied chemical properties.
N-Formylpiperidine: Another derivative with distinct solvent properties
Uniqueness: Ethyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride is unique due to its specific functional groups, which confer distinct reactivity and solubility properties. These characteristics make it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .
特性
分子式 |
C10H20ClNO2 |
|---|---|
分子量 |
221.72 g/mol |
IUPAC名 |
ethyl 6,6-dimethylpiperidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-4-13-9(12)8-5-6-10(2,3)11-7-8;/h8,11H,4-7H2,1-3H3;1H |
InChIキー |
PARYXJCNCABRFY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CCC(NC1)(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-Chlorophenyl)-6,7-diethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13094136.png)


![[4,4'-Bipyrimidine]-2,2',6(1H,3H,3'H)-trione](/img/structure/B13094175.png)

![1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone](/img/structure/B13094186.png)
![7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4(5H)-one](/img/structure/B13094190.png)






